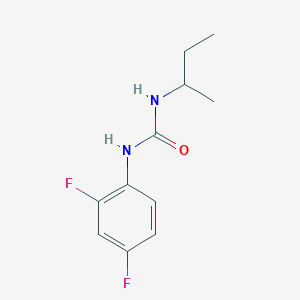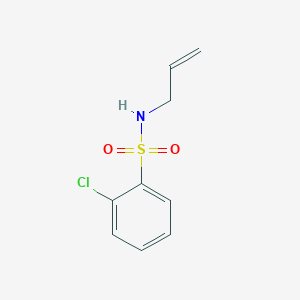
2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide, also known as CPQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline carboxamides, which are known to exhibit a wide range of pharmacological activities. CPQ has been shown to possess potent anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide is not fully understood. However, it has been suggested that 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide exerts its pharmacological effects by modulating the activity of various signaling pathways involved in inflammation, pain, and cell proliferation. 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activity of COX-2 and iNOS enzymes, which are key mediators of inflammation and pain.
Biochemical and Physiological Effects
2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes, as well as the activity of various enzymes involved in inflammation and pain. 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has also been extensively studied for its pharmacological properties, making it a well-characterized compound. However, 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has some limitations for use in laboratory experiments. It has been shown to exhibit low solubility in water, which can limit its bioavailability and efficacy. Additionally, 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for research on 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide. One potential area of research is the development of novel analogs of 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide with improved pharmacological properties. Another area of research is the investigation of the potential use of 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide and its potential use in the treatment of neurodegenerative disorders.
Métodos De Síntesis
2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide can be synthesized through a multistep process involving the reaction of cyclopropylamine with 2-bromoacetophenone, followed by cyclization with 2-amino-3-phenylpropanoic acid and subsequent amidation with 4-chloroquinoline-2-carboxylic acid. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders such as arthritis. 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has also been shown to exhibit antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. Additionally, 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-14(15-7-3-2-4-8-15)22-21(24)18-13-20(16-11-12-16)23-19-10-6-5-9-17(18)19/h2-10,13-14,16H,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVPAXFFJOWOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[[4-ethyl-5-[(2-oxoazepan-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7455552.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455554.png)

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7455565.png)

![2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B7455599.png)

![6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione](/img/structure/B7455637.png)

![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)
![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)
